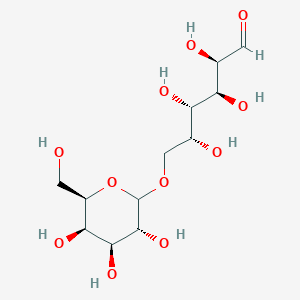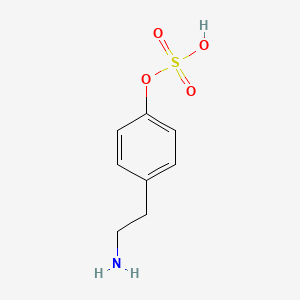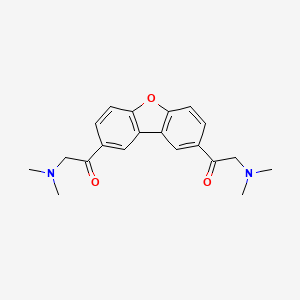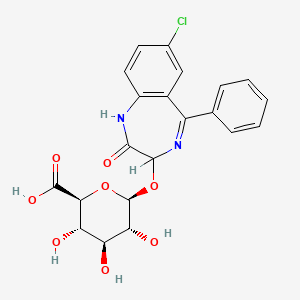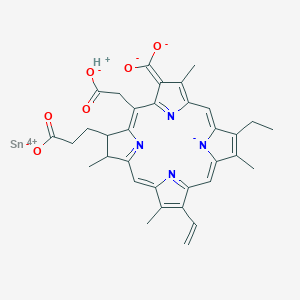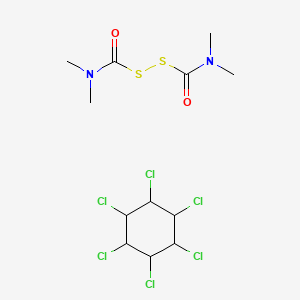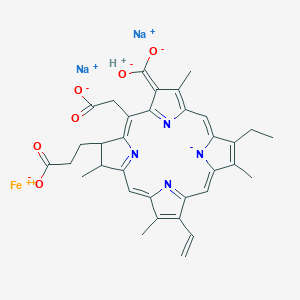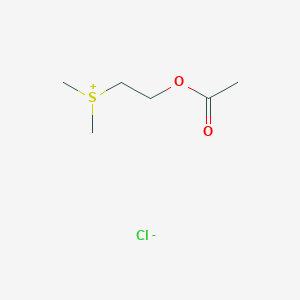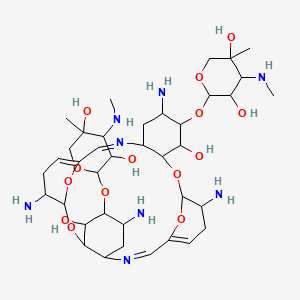
Aminoglycoside 66-40C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoglycoside 66-40C is a natural product found in Micromonospora inyonensis with data available.
Applications De Recherche Scientifique
Biomimetic Synthesis and Structural Refinement
Aminoglycoside 66-40C is a unique macrocyclic natural product synthesized biomimetically. It originates from a selective non-enzymatic macro-dimerization, a notable process in the context of its production by Micromonospora, the producer of the antibiotic sisomicin. This synthesis method established its structural complexity and origin (Hanessian & Maianti, 2010).
Structural and Kinetic Study of Self-Assembling Properties
Research on Aminoglycoside 66-40C revealed its unique property of forming a 16-membered macrocyclic bis-imine stable in aqueous solution. This self-assembly occurs from a self-selecting condensation of 6′-aldehyde monomers, demonstrating its distinctiveness among natural products (Hanessian, Maianti, Ly, & Deschênes-Simard, 2012).
Resistance Mechanisms in Bacteria
In a broader context of aminoglycosides, studies have identified resistance mechanisms in bacteria, such as the methylation of 16S rRNA by specific methyltransferases, which confer resistance to this class of antibiotics. This research is crucial for understanding bacterial resistance to aminoglycosides, including Aminoglycoside 66-40C (Galimand, Schmitt, Panvert, Desmolaize, Douthwaite, Mechulam, & Courvalin, 2011).
Development of Aminoglycoside-Based Biomaterials
Recent advancements include the development of aminoglycoside-based biomaterials for various applications. These biomaterials, constructed using aminoglycosides as building blocks, showcase potential in antibacterial and gene delivery applications. This represents a novel direction in the utilization of aminoglycosides like Aminoglycoside 66-40C (Hu, Yang, Cheng, Li, & Cheng, 2021).
Interactions with the Eukaryotic Ribosome
Another significant area of research involves the interactions of aminoglycosides with the eukaryotic ribosome. Studies have shown that aminoglycosides impact the eukaryotic translation mechanism, providing insights into their potential therapeutic applications beyond their antibacterial properties (Prokhorova, Altman, Djumagulov, Shrestha, Urzhumtsev, Ferguson, Chang, Yusupov, Blanchard, & Yusupova, 2017).
Propriétés
Numéro CAS |
60870-21-5 |
|---|---|
Nom du produit |
Aminoglycoside 66-40C |
Formule moléculaire |
C38H64N8O14 |
Poids moléculaire |
857 g/mol |
Nom IUPAC |
6,14,20,28-tetraamino-5,19-bis[[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-2,16,29,30-tetraoxa-9,23-diazapentacyclo[23.3.1.111,15.03,8.017,22]triaconta-9,11,23,25-tetraene-4,18-diol |
InChI |
InChI=1S/C38H64N8O14/c1-37(51)13-53-35(25(49)31(37)43-3)57-27-19(41)9-21-29(23(27)47)59-33-17(39)7-5-16(55-33)12-46-22-10-20(42)28(58-36-26(50)32(44-4)38(2,52)14-54-36)24(48)30(22)60-34-18(40)8-6-15(56-34)11-45-21/h5-6,11-12,17-36,43-44,47-52H,7-10,13-14,39-42H2,1-4H3 |
Clé InChI |
OKDBJIDCKFMJCC-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |
Synonymes |
aminoglycoside 66-40C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)

